molecular formula C14H15ClFN5 B2686985 (3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide CAS No. 1465353-37-0

(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide

Cat. No.: B2686985
CAS No.: 1465353-37-0
M. Wt: 307.76
InChI Key: VSGROKJYTFTBBK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide is a novel synthetic chemical entity designed for advanced research and development applications, particularly within medicinal chemistry and antibacterial discovery. This compound features a strategic molecular architecture, combining a 3-chloro-4-fluorophenyl group with a 5-methyl-4-propyl-1,2,4-triazole core linked via a cyanamide bridge. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, renowned for its significant and diverse biological activities . Specifically, 1,2,4-triazole derivatives are extensively investigated for their potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, positioning them as crucial candidates in the fight against antimicrobial resistance . The incorporation of specific substituents, such as the propyl group at the 4-position of the triazole ring, is a critical strategy in medicinal chemistry to fine-tune the compound's lipophilicity, electronic distribution, and overall pharmacokinetic profile, thereby optimizing its interaction with biological targets . The presence of the cyanamide functional group further enhances the molecule's versatility, serving as a potential pharmacophore or a handle for further synthetic modification. This compound is supplied strictly for research use only (RUO) and is intended for in vitro experimental applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this high-purity compound as a key intermediate for synthesizing novel triazole hybrids, as a candidate for high-throughput screening against biological targets, or as a tool compound for investigating structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN5/c1-3-6-21-10(2)18-19-14(21)8-20(9-17)11-4-5-13(16)12(15)7-11/h4-5,7H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGROKJYTFTBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide is a synthetic compound with potential biological activity. Its molecular formula is C14_{14}H15_{15}ClFN5_5, and it has a molecular weight of 307.75 g/mol. This compound is of interest due to its structural features that suggest possible pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored in various studies. For instance, a related compound demonstrated IC50_{50} values in the low micromolar range against human cancer cell lines, indicating promising cytotoxic effects.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50_{50} (µg/mL)
Compound DHCT1161.9
Compound EMCF72.3
DoxorubicinHCT1163.23

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis or cell wall formation in microorganisms. The presence of the triazole moiety is particularly significant as it has been linked to the inhibition of fungal cytochrome P450 enzymes.

Case Studies

  • Antifungal Efficacy : A study evaluated the efficacy of triazole derivatives against Candida species, where the compound exhibited a significant reduction in fungal load in vitro.
  • Antitumor Activity : In another case study, a related triazole compound showed effectiveness in reducing tumor size in xenograft models when administered at specific dosages.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Key Substituents Applications Synthesis Method Reference
Target Compound 3-Cl-4-F-Ph, 5-Me-4-Pr-triazole, cyanamide Hypothetical: Agrochemical Not specified
4-((5-(Decylthio)-4-Me-triazol)methyl)morpholine Decylthio, morpholine Topical pharmaceuticals Spectrophotometric QC
Metconazole 4-Cl-Ph, cyclopentanol Fungicide Traditional synthesis
Microwave-synthesized triazoles Morpholine, pyridin-2-ylthio Research compounds Microwave irradiation
Table 2: Physicochemical Properties (Inferred)
Compound LogP (Estimated) Solubility (Polarity) Bioactivity Target
Target Compound ~3.5 (moderate) Moderate (cyanamide) Fungal cytochrome P450
4-((5-(Decylthio)-4-Me-triazol)methyl)morpholine ~5.2 (high) Low (decylthio) Topical antifungal
Metconazole ~4.1 (moderate) Low (cyclopentanol) Systemic antifungal

Research Findings and Implications

  • Synthesis : Microwave-assisted methods () could optimize the target compound’s yield, though its propyl and cyanamide groups may require tailored conditions.
  • Analytical Methods : Spectrophotometric validation () is applicable for quality control, but the target’s polarity may necessitate HPLC or LC-MS for accurate quantification.

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